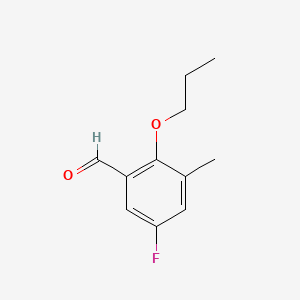

5-Fluoro-3-methyl-2-propoxybenzaldehyde

Description

Properties

IUPAC Name |

5-fluoro-3-methyl-2-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-4-14-11-8(2)5-10(12)6-9(11)7-13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSEXSIDKOBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Propyl Halides

A common strategy involves alkylation of 5-fluoro-3-methyl-2-hydroxybenzaldehyde (salicylaldehyde derivative) using propyl bromide or iodide under basic conditions. For example, in a procedure analogous to the synthesis of 4-fluoro-3-methoxybenzaldehyde, potassium carbonate in dimethylformamide (DMF) facilitates the substitution reaction.

Representative Procedure :

5-Fluoro-3-methyl-2-hydroxybenzaldehyde (1.0 equiv) is dissolved in DMF, treated with propyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv), and heated at 80–100°C for 12–24 hours. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for etherification, particularly for sterically hindered substrates. Utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD), this method ensures inversion of configuration at the oxygen center.

Mechanistic Insight :

The reaction proceeds via formation of an oxyphosphonium intermediate, enabling coupling between the phenolic oxygen and propanol. This method is advantageous for substrates sensitive to strong bases.

Oxidation of Benzyl Alcohol Intermediates

Oxidation of 5-fluoro-3-methyl-2-propoxybenzyl alcohol to the corresponding aldehyde is a critical step. Manganese dioxide (MnO₂) and chromium-based oxidants are widely employed.

Manganese Dioxide-Mediated Oxidation

MnO₂ is a selective oxidant for primary alcohols to aldehydes under mild conditions. In a protocol adapted from the synthesis of 4-fluoro-3-methoxybenzaldehyde, the benzyl alcohol derivative is refluxed with MnO₂ in dichloromethane.

Optimized Conditions :

5-Fluoro-3-methyl-2-propoxybenzyl alcohol (1.0 equiv) and MnO₂ (10.0 equiv) are refluxed in dichloromethane under nitrogen for 16 hours. Filtration and concentration yield the aldehyde.

Chromium Trioxide-Pyridine Complex

For substrates resistant to MnO₂, the chromium trioxide-pyridine complex provides a stronger oxidizing environment. This method, demonstrated for 4-fluoro-3-methoxybenzaldehyde, achieves rapid oxidation at room temperature.

Procedure :

A solution of the benzyl alcohol in dichloromethane is treated with chromium trioxide-pyridine complex (2.0 equiv) for 30 minutes. The mixture is filtered through silica gel to remove chromium residues.

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 81% | CrO₃-pyridine, CH₂Cl₂, 20°C, 0.5h | Short reaction time minimizes over-oxidation. |

Directed Ortho-Metalation-Formylation Strategies

Directed metalation enables precise functionalization of aromatic rings. Employing a directing group (e.g., methoxy or fluoro) allows regioselective formylation at the ortho-position.

Lithium-Halogen Exchange and Formylation

Starting from 1-fluoro-3-methyl-2-propoxybenzene, lithiation at the para-position (relative to fluorine) followed by reaction with dimethylformamide (DMF) introduces the aldehyde group.

Critical Steps :

-

Lithiation using LDA (lithium diisopropylamide) at −78°C.

-

Quenching with DMF to yield the aldehyde.

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 60–75% | LDA, THF, −78°C; DMF | Low temperatures prevent ring decomposition. |

Reductive Alkylation Approaches

Reductive alkylation combines alkylation and reduction steps, often using sodium borohydride or catalytic hydrogenation. This method is effective for introducing both alkyl and aldehyde groups in tandem.

Sodium Borohydride-Mediated Reduction

In a protocol analogous to the reduction of 4-fluoro-3-methoxybenzaldehyde, the nitro group in a precursor is reduced to an amine, followed by formylation.

Procedure :

5-Fluoro-3-methyl-2-propoxybenzaldehyde is synthesized via reduction of the corresponding nitro compound (5-nitro-3-methyl-2-propoxybenzaldehyde) using sodium borohydride in methanol.

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 75% | NaBH₄, MeOH, 0°C, 1h | Controlled addition prevents over-reduction. |

Comparative Analysis of Synthetic Routes

The choice of method depends on substrate availability, functional group tolerance, and scalability:

-

Alkylation-Oxidation (Sections 1–2): Ideal for substrates with pre-existing hydroxyl groups. High yields but requires multiple steps.

-

Directed Metalation (Section 3): Offers regioselectivity but demands anhydrous conditions.

-

Reductive Alkylation (Section 4): Suitable for nitro precursors; moderate yields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-propoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Oxidation: 5-Fluoro-3-methyl-2-propoxybenzoic acid.

Reduction: 5-Fluoro-3-methyl-2-propoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-methyl-2-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of these reactions.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 5-Fluoro-3-methyl-2-propoxybenzaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions include the interaction of the aldehyde group with oxidizing or reducing agents, leading to the formation of new chemical bonds and the release of by-products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-Fluoro-3-methyl-2-propoxybenzaldehyde with its analogs:

<sup>*</sup>logP values estimated using substituent contribution methods.

Key Observations:

Lipophilicity : The propoxy group in the target compound increases logP (~3.1) compared to hydroxy- or methoxy-substituted analogs. This enhances membrane permeability but reduces aqueous solubility.

Steric Effects : The bulkier propoxy group may hinder reactivity at the ortho position compared to smaller substituents like -OH or -OCH3.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-3-methyl-2-propoxybenzaldehyde, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves multi-step functionalization of benzaldehyde derivatives. For example:

- Step 1: Introduce the fluorine substituent via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH .

- Step 2: Methylation at the 3-position using methyl iodide and a base (e.g., K₂CO₃) in DMF .

- Step 3: Propoxy group installation via nucleophilic substitution of a hydroxyl intermediate with 1-bromopropane .

Optimization Tips:

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

Q. What are the stability considerations for storing this compound in laboratory settings?

Answer:

- Storage Conditions: Keep in airtight, light-resistant containers at 2–8°C to prevent aldehyde oxidation .

- Incompatibilities: Avoid contact with strong bases or reducing agents, which may degrade the aldehyde group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

Answer:

Q. What strategies are effective in optimizing the compound’s reactivity for pharmaceutical intermediate synthesis?

Answer:

- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append aryl groups to the aldehyde .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the aldehyde for condensation reactions .

- Protection/Deprotection: Temporarily protect the aldehyde as an acetal during harsh reaction conditions .

Q. How can computational modeling predict the compound’s bioactivity in neurological drug discovery?

Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock to simulate binding affinity with targets like GABA receptors .

- QSAR Models: Coralate substituent electronic parameters (e.g., Hammett constants) with observed in vitro activity .

- Validation: Compare predictions with enzymatic inhibition assays (e.g., acetylcholinesterase) .

Q. What safety protocols are critical when handling this compound?

Answer:

Q. How can researchers address low yields in large-scale syntheses of this compound?

Answer:

Q. What cross-disciplinary applications exist for this compound beyond organic synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.